Cas no 99361-74-7 (1,3-Benzenedicarboxylicacid, 4,6-dinitro-, 1,3-dimethyl ester)
1,3-Benzenedicarboxylicacid, 4,6-dinitro-, 1,3-dimethyl ester Chemical and Physical Properties
Names and Identifiers
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- 1,3-Benzenedicarboxylicacid, 4,6-dinitro-, 1,3-dimethyl ester
- 4,6-DINITRO-1,3-BENZENEDICARBOXYLIC ACID DIMETHYL ESTER
- dimethyl 4,6-dinitrobenzene-1,3-dicarboxylate
- 4,6-dinitro-isophthalic acid dimethyl ester
- 4,6-Dinitro-isophthalsaeure-dimethylester
- DTXSID10404853
- 99361-74-7
- MFCD04038590
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- MDL: MFCD04038590
- Inchi: 1S/C10H8N2O8/c1-19-9(13)5-3-6(10(14)20-2)8(12(17)18)4-7(5)11(15)16/h3-4H,1-2H3
- InChI Key: NSTUJGIOWFJKMA-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=C(C(=O)OC)C(=CC=1[N+](=O)[O-])[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 284.02800
- Monoisotopic Mass: 284.028
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 388
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 144A^2
- XLogP3: 1.3
Experimental Properties
- Density: 1.504
- Boiling Point: 426.6°Cat760mmHg
- Flash Point: 196.9°C
- Refractive Index: 1.58
- PSA: 144.24000
- LogP: 2.12260
1,3-Benzenedicarboxylicacid, 4,6-dinitro-, 1,3-dimethyl ester Customs Data
- HS CODE:2917399090
- Customs Data:
China Customs Code:
2917399090Overview:
2917399090 Other aromatic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture
Summary:
2917399090 aromatic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
1,3-Benzenedicarboxylicacid, 4,6-dinitro-, 1,3-dimethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB287234-1 g |
4,6-Dinitro-1,3-benzenedicarboxylic acid dimethyl ester |
99361-74-7 | 1g |
€758.00 | 2022-06-02 | ||
| abcr | AB287234-1g |
4,6-Dinitro-1,3-benzenedicarboxylic acid dimethyl ester; . |
99361-74-7 | 1g |
€807.50 | 2025-04-14 |
1,3-Benzenedicarboxylicacid, 4,6-dinitro-, 1,3-dimethyl ester Suppliers
1,3-Benzenedicarboxylicacid, 4,6-dinitro-, 1,3-dimethyl ester Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 1,3-Benzenedicarboxylicacid, 4,6-dinitro-, 1,3-dimethyl ester
Professional Introduction to 1,3-Benzenedicarboxylic Acid, 4,6-dinitro-, 1,3-dimethyl Ester (CAS No. 99361-74-7)
1,3-Benzenedicarboxylic Acid, 4,6-dinitro-, 1,3-dimethyl Ester, identified by its Chemical Abstracts Service (CAS) number 99361-74-7, is a specialized organic compound with significant applications in the field of chemical biology and pharmaceutical research. This compound belongs to the class of nitro-substituted benzenedicarboxylic acid esters, which have garnered considerable attention due to their unique structural and functional properties. The presence of multiple nitro and ester functional groups imparts distinct reactivity and potential utility in synthetic chemistry and drug development.
The structure of this compound consists of a benzene ring substituted with two nitro groups at the 4 and 6 positions, and two methyl ester groups at the 1 and 3 positions. This particular arrangement confers a high degree of electrophilicity, making it a valuable intermediate in the synthesis of more complex molecules. The nitro groups are well-known for their ability to participate in nucleophilic aromatic substitution reactions, while the ester groups provide sites for further functionalization via hydrolysis or transesterification.
In recent years, there has been growing interest in the development of novel heterocyclic compounds derived from nitroaromatics. The 1,3-benzenedicarboxylic acid, 4,6-dinitro-, 1,3-dimethyl ester has been explored as a precursor in the synthesis of various biologically active scaffolds. For instance, researchers have utilized this compound to construct pyrazole and triazole derivatives, which are known for their pharmacological properties. The dimethyl ester groups facilitate easy removal under basic conditions, allowing for the introduction of other substituents that may enhance biological activity.
One of the most compelling aspects of this compound is its role in medicinal chemistry. The nitroaromatic core is a common motif in many therapeutic agents, including antibiotics and antiviral drugs. By modifying the substituents on this core structure, chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of potential drugs. For example, studies have demonstrated that derivatives of 1,3-benzenedicarboxylic acid, 4,6-dinitro-, 1,3-dimethyl ester exhibit inhibitory activity against certain enzymes implicated in inflammatory responses. This has prompted further investigation into its potential as a lead compound for novel therapeutics.
The synthetic utility of this compound extends beyond pharmaceutical applications. It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules through cross-coupling reactions and other transformation techniques. The presence of both electrophilic nitro groups and nucleophilic ester groups makes it an ideal candidate for multi-step syntheses involving diverse reaction pathways.
Recent advancements in computational chemistry have also highlighted the importance of this compound in drug discovery efforts. Molecular modeling studies have shown that derivatives of 1,3-benzenedicarboxylic acid, 4,6-dinitro-, 1,3-dimethyl ester can interact with specific biological targets through hydrogen bonding and hydrophobic interactions. These insights have guided the design of new analogs with enhanced binding affinity and selectivity. Additionally, high-throughput screening campaigns have identified several promising derivatives that warrant further investigation in preclinical studies.
The chemical stability of this compound under various conditions is another area of interest. Research has shown that it remains stable under moderate temperatures but may decompose upon exposure to strong acids or bases. This knowledge is crucial for optimizing synthetic protocols and ensuring consistent product quality during storage and handling.
In conclusion,1,3-Benzenedicarboxylic acid, 4,6-dinitro-, 1,3-dimethyl ester (CAS No. 99361-74-7) represents a valuable asset in the chemical biologist's toolkit. Its unique structural features make it an excellent candidate for further derivatization and exploration in drug discovery programs. As research continues to uncover new applications for this compound, its significance is likely to grow, driving innovation across multiple disciplines within the chemical sciences.
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